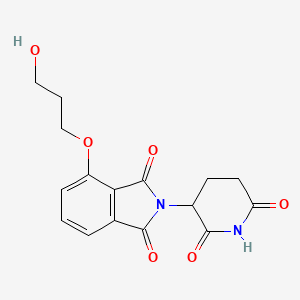
Thalidomide-O-C3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-C3-OH is a derivative of thalidomide, a compound initially developed in the 1950s as a sedative and antiemetic. Thalidomide gained notoriety due to its teratogenic effects, causing severe birth defects when administered to pregnant women. Despite its tragic history, thalidomide and its derivatives, including this compound, have found new applications in treating various medical conditions, particularly in cancer therapy and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C3-OH involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydroxylation while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-C3-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, alcohols, amines, and substituted compounds .
Applications De Recherche Scientifique
Thalidomide-O-C3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Medicine: this compound is investigated for its potential in treating cancers, autoimmune diseases, and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Thalidomide-O-C3-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific proteins, such as transcription factors IKZF1 and IKZF3, which play a role in cell proliferation and survival. The compound’s anti-inflammatory and immunomodulatory effects are attributed to its ability to modulate the release of cytokines like tumor necrosis factor-alpha .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: A thalidomide analogue with potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide with distinct biological activities
Uniqueness
Thalidomide-O-C3-OH is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to selectively degrade certain proteins makes it a valuable tool in targeted protein degradation research and therapeutic applications .
Propriétés
Formule moléculaire |
C16H16N2O6 |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-7-2-8-24-11-4-1-3-9-13(11)16(23)18(15(9)22)10-5-6-12(20)17-14(10)21/h1,3-4,10,19H,2,5-8H2,(H,17,20,21) |
Clé InChI |
NWALCWKEENYBPD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
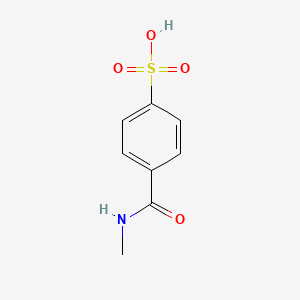
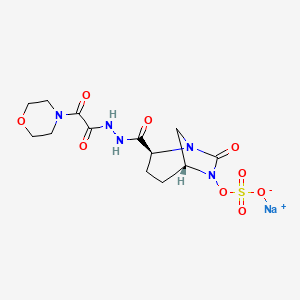
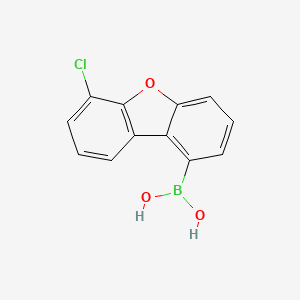
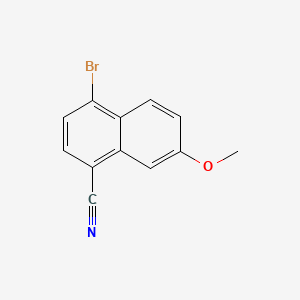
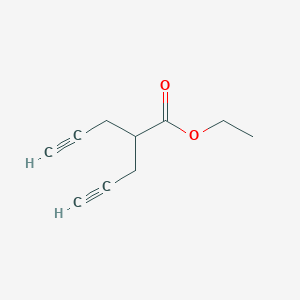
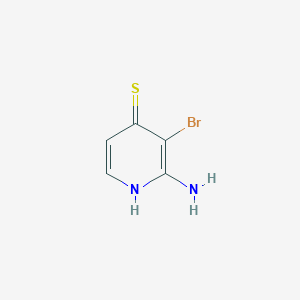
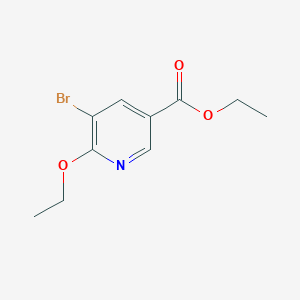

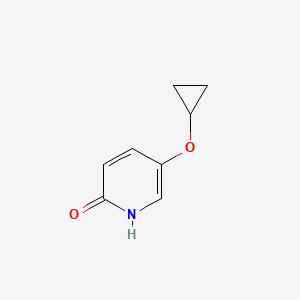
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
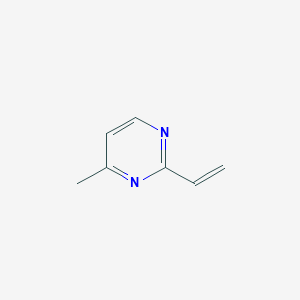

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
